molecular formula C20H22N4O4S2 B2839216 N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide CAS No. 2319854-45-8

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2839216
CAS No.: 2319854-45-8
M. Wt: 446.54
InChI Key: FCAOVXHQEGIWCF-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the core pyrazole and thiophene rings. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the thiophene ring is often formed via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

Once the core structures are prepared, they are coupled with a benzamide derivative through a series of substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Exhibits anti-inflammatory, analgesic, and antipyretic activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Inhibition of Cyclooxygenase-2 (COX-2): This enzyme is involved in the inflammatory response, and its inhibition can reduce inflammation and pain.

    Induction of Apoptosis: The compound can induce programmed cell death in cancer cells, thereby inhibiting their growth.

    Inhibition of Cell Cycle Progression: By interfering with the cell cycle, the compound can prevent the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl- (5-pyrid-4-ylthien-2-yl)methylamine
  • 2,5-Dimethyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide

Uniqueness

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is unique due to its combination of a pyrazole ring, thiophene ring, and morpholine-sulfonyl-benzamide structure. This unique combination imparts a range of biological activities and makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-23-16(13-18(22-23)19-3-2-12-29-19)14-21-20(25)15-4-6-17(7-5-15)30(26,27)24-8-10-28-11-9-24/h2-7,12-13H,8-11,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAOVXHQEGIWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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